4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside

Beschreibung

Stereochemical Features

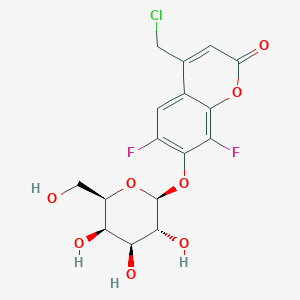

- Galactopyranoside Ring : The galactose adopts a ⁴C₁ chair conformation , with hydroxyl groups at positions 2, 3, and 4 occupying equatorial orientations. The anomeric carbon (C1) exhibits a β-configuration, placing the glycosidic oxygen in an axial position.

- Chiral Centers : The galactose moiety contains four chiral centers (C2, C3, C4, C5), all conforming to the D-series configuration. The coumarin’s C7 position (linked to galactose) and C4 (chloromethyl group) introduce additional stereochemical constraints.

| Structural Feature | Description |

|---|---|

| Coumarin Substitutions | - ClCH₂ at C4; F at C6 and C8 |

| Glycosidic Bond | β(1→7) linkage between galactose C1 and coumarin O7 |

| Galactose Conformation | ⁴C₁ chair with equatorial -OH groups at C2, C3, C4 |

Crystallographic Analysis and Conformational Dynamics

While direct X-ray crystallographic data for this compound are limited, analogous umbelliferyl glycosides exhibit monoclinic crystal systems with P2₁ space groups. Computational modeling predicts a planar coumarin core and a twisted galactose unit , with intramolecular hydrogen bonds stabilizing the glycosidic linkage. Key torsional angles include:

- Φ (C1-O-C7-C6) : ~ -60° (governs glycosidic bond orientation)

- Ψ (O-C7-C6-C5) : ~ 120° (influences coumarin-sugar spatial arrangement).

Conformational flexibility arises from rotations around the glycosidic bond and hydroxymethyl group (C6 of galactose), which adopt gauche-trans orientations in solution.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry

- ESI-MS (m/z) : 409.2 [M+H]⁺ (calc. 408.73)

- Fragmentation Pattern :

| Technique | Key Peaks | Assignments |

|---|---|---|

| ¹H NMR | δ 8.07 (s), δ 5.05 (m) | Coumarin H-5; Galactose H-1 |

| FT-IR | 1720 cm⁻¹, 750 cm⁻¹ | Lactone C=O; C-Cl stretch |

| ESI-MS | m/z 409.2 [M+H]⁺ | Molecular ion |

Eigenschaften

IUPAC Name |

4-(chloromethyl)-6,8-difluoro-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2O8/c17-3-5-1-9(21)26-14-6(5)2-7(18)15(10(14)19)27-16-13(24)12(23)11(22)8(4-20)25-16/h1-2,8,11-13,16,20,22-24H,3-4H2/t8-,11+,12+,13-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTAHAWLQLRXSU-DSERSLQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C(=C2OC1=O)F)OC3C(C(C(C(O3)CO)O)O)O)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=CC(=C(C(=C2OC1=O)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436099 | |

| Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-46-5 | |

| Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthetic routes and reaction conditions for 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside involve several stepsThe chloromethyl group is then added, and finally, the galactopyranoside moiety is attached . Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures .

Analyse Chemischer Reaktionen

4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Cleavage by β-galactosidase to release a fluorescent molecule

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: Potential for oxidation and reduction reactions depending on the specific conditions and reagents used.

Common reagents and conditions used in these reactions include aqueous buffers for enzymatic hydrolysis, nucleophiles for substitution reactions, and various oxidizing or reducing agents . The major products formed from these reactions are typically the fluorescent molecule released upon enzymatic cleavage and substituted derivatives from nucleophilic substitution .

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

Substrate for β-Galactosidase

CMDiFUG is primarily employed as a fluorescent substrate for β-galactosidase assays. The compound is hydrolyzed by the enzyme to produce a fluorescent product, allowing for sensitive detection and quantification of enzyme activity. This application is particularly valuable in:

- Functional Genomics : Used to assess gene expression and enzyme functionality in various organisms.

- Drug Discovery : Facilitates high-throughput screening of compounds that may inhibit or enhance β-galactosidase activity, aiding in the identification of potential therapeutic agents.

Cellular Studies

Cellular Localization and Activity Measurement

CMDiFUG serves as a tool for studying β-galactosidase activity in live cells without the need for cell lysis or permeabilization. This method preserves cell integrity and allows for real-time monitoring of enzyme activity in both prokaryotic and eukaryotic cells. Specific applications include:

- Yeast and Mammalian Cell Studies : The compound can be used to evaluate β-galactosidase activity in yeast and mammalian cells, contributing to research on metabolic pathways and cellular responses to stimuli.

- Tissue Analysis : CMDiFUG can be applied in tissue samples to investigate localized enzyme activity within specific cellular environments.

Case Studies

-

Detection of β-Galactosidase Activity in Yeast

A study demonstrated the use of CMDiFUG in measuring β-galactosidase activity in yeast cells. Researchers found that the fluorescence intensity correlated with enzyme concentration, establishing CMDiFUG as a reliable substrate for quantifying enzyme activity in yeast models . -

High-Throughput Screening for Drug Development

In drug discovery applications, CMDiFUG was utilized to screen libraries of compounds for their ability to modulate β-galactosidase activity. This high-throughput approach allowed researchers to efficiently identify potential drug candidates that could target metabolic disorders associated with altered enzyme function . -

Assessment of Enzyme Activity in Mammalian Tissues

Another study highlighted the effectiveness of CMDiFUG in assessing β-galactosidase activity within mammalian tissues. The results indicated that this compound could be used to evaluate enzyme function in pathological conditions, providing insights into disease mechanisms .

Wirkmechanismus

The mechanism by which 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside exerts its effects involves its cleavage by β-galactosidase . The enzyme hydrolyzes the glycosidic bond, releasing a fluorescent molecule that can be detected using fluorescence spectroscopy . This allows for the quantification of enzyme activity and the study of enzyme kinetics .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Fluorogenic Galactopyranosides

Key Differences and Advantages

Fluorescence Properties

The chloromethyl and difluoro groups in 4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside enhance photostability and fluorescence quantum yield compared to non-halogenated analogs like MUGal . This makes it superior for long-term live-cell tracking, such as in embryo development studies .

Enzymatic Specificity

While MUGal and its α-anomer target β/α-galactosidases broadly, the dual fluorine substitutions in the target compound may reduce cross-reactivity with non-target hydrolases, improving assay specificity . In contrast, glucopyranoside variants (e.g., 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside) are selective for β-glucosidase, highlighting the importance of sugar backbone specificity .

Limitations and Challenges

Biologische Aktivität

4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside (CFU-Gal) is a synthetic compound recognized for its applications in biochemical research, particularly as a fluorescent substrate for enzyme assays. Its unique structural features contribute to its biological activity, making it a valuable tool in various experimental settings.

Chemical Structure and Properties

- Chemical Formula : CHClFO

- Molecular Weight : 408.74 g/mol

- CAS Number : 215868-46-5

The compound features a difluoroumbelliferyl moiety linked to a galactopyranoside unit, which is critical for its enzymatic recognition and hydrolysis by β-galactosidase.

Enzymatic Substrate

CFU-Gal is primarily utilized as a substrate for β-galactosidase, an enzyme that hydrolyzes β-galactosides into monosaccharides. The fluorogenic nature of CFU-Gal allows for the quantification of enzyme activity through fluorescence measurements. Upon cleavage by β-galactosidase, the compound releases a fluorescent product, enabling sensitive detection and analysis.

Case Studies and Research Findings

- Fluorescence Assay Development

-

Use in Cellular Studies

- CFU-Gal has been employed in cellular assays to investigate the expression and activity of β-galactosidase in different cell lines. For instance, HeLa cells expressing recombinant β-galactosidase exhibited significant fluorescence upon treatment with CFU-Gal, confirming its utility in cellular localization studies .

- Comparison with Other Substrates

Data Table: Comparison of Substrates for β-Galactosidase

| Substrate | Fluorescence Intensity | Stability | Detection Limit |

|---|---|---|---|

| 4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside | High | Excellent | Low |

| 4-Methylumbelliferyl-β-D-galactopyranoside | Moderate | Good | Moderate |

| 6-Bromo-4-methylumbelliferyl-β-D-galactopyranoside | Low | Fair | High |

Safety and Handling

CFU-Gal should be handled with care due to its chemical properties. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and goggles when handling the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside?

- Methodological Answer : Synthesis typically involves sequential protection and deprotection of hydroxyl groups on the galactopyranoside core. For example:

Protection : Use acetyl or benzoyl groups to block reactive hydroxyls (e.g., 2,3,4,6-tetra-O-acetyl intermediates) .

Coupling : React the protected galactopyranoside with 4-chloromethyl-6,8-difluoroumbelliferone under acidic or enzymatic conditions to form the glycosidic bond.

Deprotection : Remove protecting groups using reagents like DDQ (dichlorodicyanoquinone) or alkaline hydrolysis, followed by purification via silica gel chromatography .

- Key Considerations : Monitor reaction progress using TLC or NMR to confirm intermediate structures.

Q. How is this compound utilized as a fluorogenic substrate in enzyme assays?

- Methodological Answer :

Substrate Preparation : Dissolve the compound in DMSO or aqueous buffer (e.g., citrate-phosphate, pH 4.5–5.5) to ensure solubility .

Enzyme Incubation : Add α-galactosidase (or target enzyme) and incubate at 37°C. Enzymatic cleavage releases the fluorescent aglycone (e.g., 6,8-difluoroumbelliferone).

Detection : Measure fluorescence at excitation/emission wavelengths specific to the fluorophore (e.g., Ex: 360 nm, Em: 450 nm) using a microplate reader .

- Controls : Include blank (no enzyme) and standard curves for quantification.

Advanced Research Questions

Q. How can researchers optimize reaction conditions for kinetic studies with this substrate?

- Methodological Answer :

pH Dependence : Test buffers across a pH range (e.g., 3.5–7.5) to identify optimal activity, as fluorescence intensity and enzyme kinetics are pH-sensitive .

Temperature Gradients : Conduct assays at 25°C, 37°C, and 45°C to determine Arrhenius activation energy and thermal stability .

Substrate Saturation : Use varying substrate concentrations (e.g., 0.1–10× Km) to calculate Michaelis-Menten parameters (Km, Vmax) via nonlinear regression .

- Troubleshooting : Account for inner-filter effects at high fluorophore concentrations by diluting samples or using pathlength correction.

Q. How should fluorescence variability due to environmental factors be addressed?

- Methodological Answer :

pH Calibration : Standardize fluorescence measurements at a fixed pH (e.g., pH 10.5 for 4-MU derivatives), as fluorescence intensity increases with alkalinity .

Quenching Controls : Add inhibitors (e.g., 1-deoxygalactonojirimycin) to confirm enzyme-specific signals and rule out nonspecific hydrolysis .

Instrument Calibration : Normalize fluorescence readings using a reference standard (e.g., free 6,8-difluoroumbelliferone) in the same buffer .

Q. How to resolve conflicting kinetic data when comparing this substrate to other fluorogenic analogs?

- Methodological Answer :

Purity Verification : Confirm substrate integrity via HPLC or mass spectrometry to rule out impurities affecting kinetics .

Orthogonal Assays : Validate results using alternative methods (e.g., HPLC-UV for hydrolysis products) .

Structural Analysis : Compare steric and electronic effects of substituents (e.g., chloro vs. methyl groups) on enzyme binding using molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.